Cas no 1934651-26-9 (3-(2-Methylpropyl)oxolane-3-carbaldehyde)

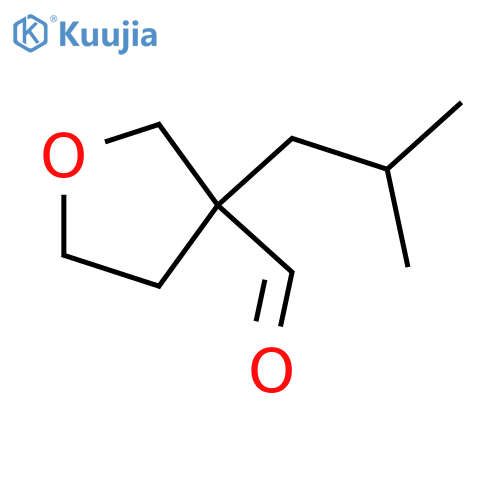

1934651-26-9 structure

商品名:3-(2-Methylpropyl)oxolane-3-carbaldehyde

3-(2-Methylpropyl)oxolane-3-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- EN300-1622725

- 1934651-26-9

- 3-(2-Methylpropyl)oxolane-3-carbaldehyde

-

- インチ: 1S/C9H16O2/c1-8(2)5-9(6-10)3-4-11-7-9/h6,8H,3-5,7H2,1-2H3

- InChIKey: CWUXOUAJKFZDMN-UHFFFAOYSA-N

- ほほえんだ: O1CCC(C=O)(C1)CC(C)C

計算された属性

- せいみつぶんしりょう: 156.115029749g/mol

- どういたいしつりょう: 156.115029749g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 143

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 26.3Ų

3-(2-Methylpropyl)oxolane-3-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1622725-0.05g |

3-(2-methylpropyl)oxolane-3-carbaldehyde |

1934651-26-9 | 0.05g |

$924.0 | 2023-06-04 | ||

| Enamine | EN300-1622725-0.5g |

3-(2-methylpropyl)oxolane-3-carbaldehyde |

1934651-26-9 | 0.5g |

$1056.0 | 2023-06-04 | ||

| Enamine | EN300-1622725-1000mg |

3-(2-methylpropyl)oxolane-3-carbaldehyde |

1934651-26-9 | 1000mg |

$1057.0 | 2023-09-22 | ||

| Enamine | EN300-1622725-0.25g |

3-(2-methylpropyl)oxolane-3-carbaldehyde |

1934651-26-9 | 0.25g |

$1012.0 | 2023-06-04 | ||

| Enamine | EN300-1622725-1.0g |

3-(2-methylpropyl)oxolane-3-carbaldehyde |

1934651-26-9 | 1g |

$1100.0 | 2023-06-04 | ||

| Enamine | EN300-1622725-0.1g |

3-(2-methylpropyl)oxolane-3-carbaldehyde |

1934651-26-9 | 0.1g |

$968.0 | 2023-06-04 | ||

| Enamine | EN300-1622725-500mg |

3-(2-methylpropyl)oxolane-3-carbaldehyde |

1934651-26-9 | 500mg |

$1014.0 | 2023-09-22 | ||

| Enamine | EN300-1622725-2500mg |

3-(2-methylpropyl)oxolane-3-carbaldehyde |

1934651-26-9 | 2500mg |

$2071.0 | 2023-09-22 | ||

| Enamine | EN300-1622725-50mg |

3-(2-methylpropyl)oxolane-3-carbaldehyde |

1934651-26-9 | 50mg |

$888.0 | 2023-09-22 | ||

| Enamine | EN300-1622725-2.5g |

3-(2-methylpropyl)oxolane-3-carbaldehyde |

1934651-26-9 | 2.5g |

$2155.0 | 2023-06-04 |

3-(2-Methylpropyl)oxolane-3-carbaldehyde 関連文献

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737

1934651-26-9 (3-(2-Methylpropyl)oxolane-3-carbaldehyde) 関連製品

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量